molecular formula C19H17N5 B605058 A 804598 CAS No. 1125758-85-1

A 804598

Cat. No.: B605058
CAS No.: 1125758-85-1
M. Wt: 315.4 g/mol
InChI Key: PQYCRDPLPKGSME-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-804598 is a highly selective and potent antagonist of the P2X7 receptor, a ligand-gated ion channel. This compound is known for its ability to penetrate the central nervous system and exhibit competitive inhibition of the P2X7 receptor in various species, including mice, rats, and humans . The P2X7 receptor is involved in various physiological and pathological processes, making A-804598 a valuable tool in scientific research.

Scientific Research Applications

A-804598 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: Used as a tool to study the P2X7 receptor and its role in various chemical processes.

    Biology: Employed in research to understand the physiological and pathological roles of the P2X7 receptor in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating diseases associated with P2X7 receptor dysfunction, such as neurodegenerative diseases and chronic pain.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the P2X7 receptor.

Safety and Hazards

“N-cyano-N’‘-[(1s)-1-phenylethyl]-N’-5-quinolinyl-guanidine” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is toxic if swallowed. The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: immediately calling a poison center or doctor/physician (P301 + P310) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A-804598 involves several steps, starting with the preparation of the key intermediate, N-Cyano-N’‘-[(1S)-1-phenylethyl]-N’-5-quinolinyl-guanidine. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific reagents to achieve the desired product .

Industrial Production Methods: Industrial production of A-804598 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions: A-804598 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the cyano and quinolinyl groups. These reactions can be catalyzed by various reagents under controlled conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of A-804598, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs .

Properties

IUPAC Name

1-cyano-2-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-14(15-7-3-2-4-8-15)23-19(22-13-20)24-18-11-5-10-17-16(18)9-6-12-21-17/h2-12,14H,1H3,(H2,22,23,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYCRDPLPKGSME-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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